Cas no 1551849-70-7 (2-chloro-N-(1-methyl-1H-pyrazol-4-yl)methylpyridin-4-amine)

2-Chloro-N-(1-methyl-1H-pyrazol-4-yl)methylpyridin-4-amine is a heterocyclic compound featuring both pyridine and pyrazole moieties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural framework allows for selective functionalization, enabling applications in the development of bioactive molecules. The chloro substituent at the 2-position of the pyridine ring enhances reactivity for further derivatization, while the 1-methylpyrazole group contributes to stability and solubility. This compound is particularly valuable in medicinal chemistry for designing kinase inhibitors and other targeted therapeutics. Its well-defined synthetic route and high purity make it suitable for research and industrial-scale applications.
2-chloro-N-(1-methyl-1H-pyrazol-4-yl)methylpyridin-4-amine structure
1551849-70-7 structure
Product name:2-chloro-N-(1-methyl-1H-pyrazol-4-yl)methylpyridin-4-amine
CAS No:1551849-70-7
MF:C10H11ClN4
MW:222.67414021492
CID:5190756
PubChem ID:75525068

2-chloro-N-(1-methyl-1H-pyrazol-4-yl)methylpyridin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Pyridinamine, 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-
    • 2-chloro-N-(1-methyl-1H-pyrazol-4-yl)methylpyridin-4-amine
    • Inchi: 1S/C10H11ClN4/c1-15-7-8(6-14-15)5-13-9-2-3-12-10(11)4-9/h2-4,6-7H,5H2,1H3,(H,12,13)
    • InChI Key: YGLJTCYNOLYDHK-UHFFFAOYSA-N
    • SMILES: C1(Cl)=NC=CC(NCC2=CN(C)N=C2)=C1

2-chloro-N-(1-methyl-1H-pyrazol-4-yl)methylpyridin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-162653-2.5g
2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine
1551849-70-7
2.5g
$1791.0 2023-05-24
Enamine
EN300-162653-0.25g
2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine
1551849-70-7
0.25g
$840.0 2023-05-24
Enamine
EN300-162653-0.5g
2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine
1551849-70-7
0.5g
$877.0 2023-05-24
Enamine
EN300-162653-5000mg
2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine
1551849-70-7
5000mg
$1821.0 2023-09-22
Enamine
EN300-162653-100mg
2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine
1551849-70-7
100mg
$553.0 2023-09-22
Enamine
EN300-162653-0.05g
2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine
1551849-70-7
0.05g
$768.0 2023-05-24
Enamine
EN300-162653-1.0g
2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine
1551849-70-7
1g
$914.0 2023-05-24
Enamine
EN300-162653-250mg
2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine
1551849-70-7
250mg
$579.0 2023-09-22
Enamine
EN300-162653-10000mg
2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine
1551849-70-7
10000mg
$2701.0 2023-09-22
Enamine
EN300-162653-50mg
2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine
1551849-70-7
50mg
$528.0 2023-09-22

Additional information on 2-chloro-N-(1-methyl-1H-pyrazol-4-yl)methylpyridin-4-amine

2-Chloro-N-(1-Methyl-1H-Pyrazol-4-Yl)Methylpyridin-4-Amine: A Comprehensive Overview

The compound 2-chloro-N-(1-methyl-1H-pyrazol-4-yl)methylpyridin-4-amine, identified by the CAS number 1551849-70-7, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of heterocyclic aromatic compounds, which are widely studied due to their unique electronic properties and structural versatility. The molecule consists of a pyridine ring substituted with a chlorine atom at position 2 and an N-substituted pyrazole group at position 4. The presence of these functional groups imparts the compound with intriguing chemical reactivity and biological activity.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery, particularly those containing pyridine and pyrazole moieties. Pyridine rings are known for their aromatic stability and ability to participate in various hydrogen bonding interactions, making them valuable in medicinal chemistry. Similarly, pyrazole groups are known for their ability to act as hydrogen bond donors or acceptors, enhancing the compound's bioavailability and target affinity. The combination of these groups in 2-chloro-N-(1-methyl-1H-pyrazol-4-yl)methylpyridin-4-amine creates a molecule with promising pharmacological properties.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyridine derivative. The introduction of the chlorine substituent at position 2 is achieved through electrophilic substitution reactions, while the N-substitution with the pyrazole group requires careful control over reaction conditions to ensure regioselectivity. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.

In terms of biological activity, 2-chloro-N-(1-methyl-1H-pyrazol-4-yl)methylpyridin-4-amine has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to modulate the activity of kinases, which are critical targets in cancer therapy. The compound's ability to bind to these enzymes is attributed to its unique structure, which allows for favorable interactions with the active site.

Moreover, the compound exhibits interesting pharmacokinetic properties, including moderate solubility and permeability, which are essential for its absorption and distribution within the body. Recent research has focused on optimizing these properties through structural modifications, such as altering the substituents on the pyrazole ring or introducing additional functional groups on the pyridine ring.

The application of computational chemistry techniques has significantly advanced our understanding of this compound's behavior at the molecular level. Quantum mechanical calculations have provided insights into its electronic structure, while molecular docking studies have revealed potential binding modes with target proteins. These computational approaches have complemented experimental studies, enabling a more comprehensive evaluation of the compound's therapeutic potential.

In conclusion, 2-chloro-N-(1-methyl-1H-pyrazol-4-yl)methylpyridin-4-amino represents a compelling example of how structural diversity in heterocyclic compounds can lead to novel therapeutic agents. Its unique combination of functional groups, coupled with recent advancements in synthesis and computational modeling, positions it as a promising candidate for further exploration in drug development.

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